![molecular formula C33H47O2P2.C5H5.Fe B1148779 (S)-1-[(R)-2-[双(4-甲氧基-3,5-二甲苯基)膦基]二茂铁基]乙基二叔丁基膦 CAS No. 187733-50-2](/img/structure/B1148779.png)

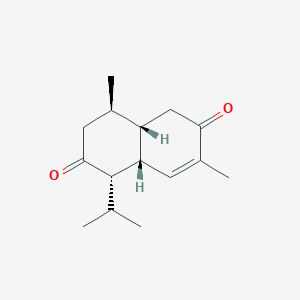

(S)-1-[(R)-2-[双(4-甲氧基-3,5-二甲苯基)膦基]二茂铁基]乙基二叔丁基膦

描述

Synthesis Analysis

The synthesis of chiral ferrocenyl diphosphines involves ortho- and diastereoselective lithiation of ferrocene, allowing the highly selective attachment of electrophiles to the cyclopentadienyl ring. This methodology is demonstrated in the preparation of Kephos, a family of ferrocenyl diphosphines (Lotz et al., 2010). Further, asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes showcases the preparation of various chiral ferrocenylphosphines, highlighting their significance in asymmetric reactions (Hayashi et al., 1980).

Molecular Structure Analysis

Chiral ferrocenyl diphosphines exhibit planar chirality and functional groups on the ferrocene nucleus, contributing to their effectiveness as ligands in asymmetric catalysis. The structural features, including the stereogenic centers and phosphine functionalities, play a crucial role in their catalytic activity and selectivity (Hayashi et al., 1989).

Chemical Reactions and Properties

These ligands are utilized in various catalytic reactions, including asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, demonstrating their versatility and efficiency in promoting enantioselective transformations (Oohara et al., 2003).

Physical Properties Analysis

The synthesis and characterization of rhenium carbonyl complexes containing chiral diphosphines from the Josiphos and Walphos families reveal insights into the physical properties of these complexes, including their crystal structures and catalytic activities in hydrogenation reactions (Abdel-Magied et al., 2015).

Chemical Properties Analysis

The preparation and utilization of diastereoisomeric phosphines as ligands for nickel-catalyzed asymmetric cross-coupling highlight the chemical properties and enantioselectivity potential of these compounds (Hayashi et al., 1981). Additionally, the synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine and related studies offer insights into the ligand's synthesis, structure, and stereochemistry, further contributing to our understanding of its chemical properties (Hong-jun, 2011).

科学研究应用

合成和表征

- 催化反应中的合成: 该化合物用于各种金属配合物的合成和表征,例如含有手性二膦的铼羰基配合物。这些配合物已被测试其在氢化反应中的有效性,展示出中等转化率和对映体过量 (Abdel-Magied 等人,2015).

不对称合成

- 催化反应的手性配体: 它用作不对称合成中的手性配体,特别是在制备各种手性二茂铁基膦以用于过渡金属配合物催化的反应中。这些配体有助于提高某些化学反应的对映选择性 (Hayashi 等人,1980).

催化中的电子效应

- 对催化活性的影响: 已研究了手性二茂铁螯合配体(包括与指定化合物类似的化合物)的电子效应对催化活性的影响。这些研究有助于理解二茂铁骨架上的不同取代基如何影响催化过程的结果 (Schnyder 等人,1997).

在氢化反应中的应用

- 氢化中的催化: 这种类型的化合物用于氢化反应的催化剂合成。它展示了这些化合物的结构特征如何影响它们在催化过程中的有效性 (朱宏军,2011).

新型配体的开发

- 新型手性二茂铁基膦的创制: 用于不对称催化的新型手性二茂铁基膦的开发研究是一项重要应用。这些研究侧重于合成和表征新配体,以提高催化反应的效率和选择性 (Togni 等人,1994).

属性

InChI |

InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALLLNAXGQTBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52FeO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![IridiuM, tris[2-(4-Methyl-5-phenyl-2-pyridinyl-N)phenyl-C]-](/img/no-structure.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)